(2-i-Propyloxy-5-methoxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-propyloxy-5-methoxyphenyl)zinc bromide typically involves the reaction of 2-iso-propyloxy-5-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The zinc reagent is often activated by a small amount of iodine or a similar activator to enhance its reactivity.
Industrial Production Methods
In an industrial setting, the production of (2-iso-propyloxy-5-methoxyphenyl)zinc bromide follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The compound is typically produced in large reactors with precise temperature and pressure control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used with (2-iso-propyloxy-5-methoxyphenyl)zinc bromide include:
Palladium catalysts: Used in coupling reactions.
Carbonyl compounds: Used in addition reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from reactions involving (2-iso-propyloxy-5-methoxyphenyl)zinc bromide include:
Biaryl compounds: From coupling reactions.
Alcohols: From addition to carbonyl compounds.
Substituted aromatic compounds: From nucleophilic substitution reactions.
Scientific Research Applications
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide is used in various scientific research applications, including:
Organic synthesis: As a reagent for forming carbon-carbon bonds.
Medicinal chemistry: For the synthesis of pharmaceutical intermediates.
Material science: In the preparation of functional materials and polymers.
Biological studies: As a tool for modifying biomolecules.
Mechanism of Action
The mechanism of action of (2-iso-propyloxy-5-methoxyphenyl)zinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the organic moiety, enhancing its nucleophilicity and facilitating the formation of new carbon-carbon bonds. The compound can also participate in oxidative addition and reductive elimination processes, particularly in the presence of transition metal catalysts.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc bromide: Another organozinc compound used in similar reactions.
(2-methoxyphenyl)zinc bromide: Similar structure but with different substituents.
(2-ethoxyphenyl)zinc bromide: Another variant with an ethoxy group instead of an iso-propyloxy group.
Uniqueness
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both iso-propyloxy and methoxy groups can provide steric and electronic effects that are beneficial in certain synthetic applications.
Properties
Molecular Formula |
C10H13BrO2Zn |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-4-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-8(2)12-10-6-4-9(11-3)5-7-10;;/h4-6,8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
JCXADJURTXDPAH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=[C-]C=C(C=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.